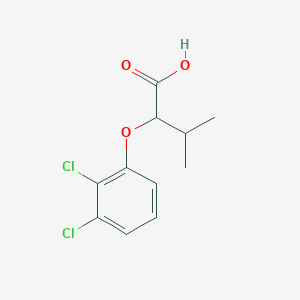
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid, also known as Dicamba, is a selective herbicide that is widely used in agriculture. It belongs to the benzoic acid family of herbicides and is commonly used to control broadleaf weeds in crops such as soybeans, cotton, and corn. Dicamba has been used since the 1960s and is still widely used today due to its effectiveness in controlling weeds.
作用機序
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid works by disrupting the normal growth and development of broadleaf weeds. It does this by mimicking the plant hormone auxin, which regulates growth and development. By disrupting the normal auxin pathways in the weed, 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid causes the plant to grow abnormally and eventually die.
Biochemical and Physiological Effects
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid has been shown to have minimal effects on non-target organisms, including humans and animals. However, it can have negative effects on some plant species, especially if they are not tolerant to the herbicide. 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid can also have negative effects on soil microorganisms, which can have long-term impacts on soil health.
実験室実験の利点と制限
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid is a widely used herbicide that has been extensively studied in the laboratory and in the field. Its effectiveness in controlling broadleaf weeds makes it a valuable tool for farmers and researchers alike. However, its selectivity for broadleaf weeds means that it is not effective against all types of weeds, and it can have negative effects on non-target plant species.
将来の方向性
There are several potential future directions for research on 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid. One area of interest is the development of new formulations that are more effective and less toxic than current formulations. Another area of interest is the development of new herbicides that target a wider range of weeds, including those that are resistant to current herbicides. Finally, there is a need for more research on the long-term impacts of herbicides like 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid on soil health and ecosystem function.
合成法
The synthesis of 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid involves the reaction of 2,3-dichlorophenol with 3-methylbutanoic acid in the presence of a catalyst such as sulfuric acid. The reaction produces 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid as the main product, which can then be purified and used as a herbicide.
科学的研究の応用
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid has been extensively studied for its effectiveness as a herbicide and its impact on the environment. Research has shown that 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid is effective in controlling a wide range of broadleaf weeds, including those that are resistant to other herbicides. It is also relatively safe for use on crops, with few negative effects on plant growth or yield.
特性
製品名 |
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid |
|---|---|
分子式 |
C11H12Cl2O3 |
分子量 |
263.11 g/mol |
IUPAC名 |
2-(2,3-dichlorophenoxy)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H12Cl2O3/c1-6(2)10(11(14)15)16-8-5-3-4-7(12)9(8)13/h3-6,10H,1-2H3,(H,14,15) |
InChIキー |
YYKZMSYUMMWGSV-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)OC1=C(C(=CC=C1)Cl)Cl |
正規SMILES |
CC(C)C(C(=O)O)OC1=C(C(=CC=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254202.png)
![N-(3-chlorophenyl)-2-[2-methoxy-4-[(E)-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B254204.png)
![Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254209.png)
![Pentyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B254210.png)





![cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B254224.png)
![2-[2-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254227.png)
![2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid](/img/structure/B254228.png)
![2-[2-[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254230.png)
![2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile](/img/structure/B254231.png)